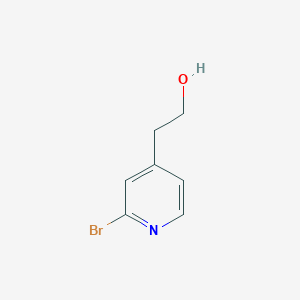
2-(2-Bromopyridin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Bromopyridin-4-yl)ethanol” is a chemical compound with the molecular formula C7H8BrNO . It is related to other compounds such as “1-(3-bromopyridin-4-yl)ethanol” and “2-(3-bromopyridin-2-yl)ethan-1-ol” which have similar structures .
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromopyridin-4-yl)ethanol” were not found, related compounds have been synthesized through various methods. For instance, a new copolymer was synthesized via reaction of a new pyridine-containing dibromo compound with a thiophene-based diboronic ester via Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “2-(2-Bromopyridin-4-yl)ethanol” consists of a pyridine ring attached to an ethanol group at the 2-position and a bromine atom at the 4-position .Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
2-(2-Bromopyridin-4-yl)ethanol: is utilized in the synthesis of novel pyrimidine derivatives, which are known for their wide range of pharmacological activities. These derivatives have been employed in the design of privileged structures in medicinal chemistry due to their anti-fibrotic activities .
Anti-Fibrosis Drug Development
The compound serves as a precursor in the development of drugs targeting fibrotic diseases. It has been used to create molecules that exhibit better anti-fibrotic activities than existing drugs like Pirfenidone, indicating potential for the development of new anti-fibrotic medications .
Inhibitors for Type II Diabetes Mellitus
Researchers have synthesized thiourea compounds using 2-(2-Bromopyridin-4-yl)ethanol as a key small organic molecule. These compounds have shown promise as inhibitors against yeast α-glucosidase, an enzyme crucial in treating type II diabetes mellitus .
Biological Activity Studies
This compound is integral in constructing libraries of heterocyclic compounds with potential biological activities. It’s used to explore the biological and pharmaceutical activities of pyrimidine derivatives, including antimicrobial, antiviral, and antitumor properties .
Material Science Research
2-(2-Bromopyridin-4-yl)ethanol: is valuable in material science advancements. Its unique properties make it suitable for various applications, including the synthesis of materials with specific desired properties.
Organic Chemistry Studies
The compound is also used extensively in organic chemistry studies for the synthesis of complex molecules. It acts as a building block for creating diverse organic compounds with potential applications in drug synthesis and chemical biology.
Propiedades
IUPAC Name |
2-(2-bromopyridin-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLYVLUQDQVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206250-17-0 |
Source


|
| Record name | 2-(2-bromopyridin-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2890839.png)

![N-(isoxazol-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2890844.png)

![N-[3-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2890849.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2890853.png)






